N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride
説明
PG 01037 dihydrochloride is a selective dopamine D3 receptor antagonist. It is known for its high selectivity, being 133-fold more selective for dopamine D3 receptors over dopamine D2 receptors . This compound has shown potential in attenuating abnormal involuntary movements associated with L-DOPA in rat models of Parkinson’s disease .
生化学分析
Biochemical Properties
PG 01037 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits a Ki value of 0.7 nM, indicating its high potency . The compound interacts primarily with dopamine D3 receptors, but it also shows selectivity over D2 and D4 receptors, with Ki values of 93.3 nM and 375 nM, respectively . These interactions inhibit the binding of dopamine to its receptors, thereby modulating dopaminergic signaling pathways.
Cellular Effects
PG 01037 dihydrochloride influences various cellular processes by modulating dopamine signaling. In neuronal cells, it attenuates abnormal involuntary movements associated with L-DOPA treatment in Parkinson’s disease models . The compound also inhibits methamphetamine-induced behaviors, highlighting its potential in substance abuse therapy . Additionally, PG 01037 dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by blocking dopamine D3 receptors.
Molecular Mechanism
At the molecular level, PG 01037 dihydrochloride exerts its effects by binding to dopamine D3 receptors and preventing dopamine from activating these receptors . This antagonistic action leads to the inhibition of downstream signaling pathways, which are involved in various neurological processes. The compound’s high selectivity for D3 receptors over D2 and D4 receptors further enhances its therapeutic potential . By blocking dopamine binding, PG 01037 dihydrochloride modulates neurotransmitter release and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PG 01037 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency during experimental use . Long-term studies in vitro and in vivo have shown that PG 01037 dihydrochloride can sustain its inhibitory effects on dopamine D3 receptors, leading to prolonged modulation of dopaminergic signaling . Degradation and potential loss of activity over extended periods should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of PG 01037 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively attenuates abnormal involuntary movements and methamphetamine-induced behaviors without causing significant adverse effects . At higher doses, potential toxic effects and adverse reactions may occur, necessitating careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships should be thoroughly investigated to determine the optimal therapeutic window.
Metabolic Pathways
PG 01037 dihydrochloride is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting dopamine D3 receptors, the compound affects metabolic flux and alters the levels of dopamine and its metabolites. These changes in metabolic pathways contribute to the compound’s therapeutic effects in neurological disorders.
Transport and Distribution
Within cells and tissues, PG 01037 dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its affinity for dopamine D3 receptors, leading to its accumulation in dopaminergic neurons and related tissues . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
PG 01037 dihydrochloride exhibits specific subcellular localization, primarily targeting dopamine D3 receptors on the cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of PG 01037 dihydrochloride influences its activity and function, contributing to its selective antagonistic effects on dopamine D3 receptors.
準備方法
PG 01037 塩酸塩の合成には、以下の手順が含まれます。
コア構造の形成: コア構造は、4-(2,3-ジクロロフェニル)-1-ピペラジンと4-(2-ピリジル)ベンズアルデヒドを特定の条件下で反応させることで合成され、中間体が生成されます。
官能基の付加: 次に、中間体を4-(2-ピリジル)ベンズアミドと反応させ、化合物の活性に必要な官能基を導入します。
工業生産方法では、通常、同様の反応条件を用いた大規模合成を行い、その後、再結晶やクロマトグラフィーなどの精製プロセスによって、高純度と高収率を確保します。
化学反応の分析
PG 01037 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、化合物を酸化して酸化誘導体にすることができます。
還元: 還元反応は、官能基を修飾して、化合物の活性を潜在的に変化させるために実行できます。
置換: 置換反応は、さまざまな置換基を導入するために使用でき、化合物の特性を強化または修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
4. 科学研究への応用
PG 01037 塩酸塩には、いくつかの科学研究への応用があります。
化学: ドーパミンD3受容体の選択性と結合親和性を研究するためのプローブとして使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるドーパミンD3受容体の役割を理解するための研究に使用されています。
医学: PG 01037 塩酸塩は、パーキンソン病や薬物乱用症の治療における潜在的な治療効果について調査されています.
産業: この化合物は、ドーパミン受容体を標的とした新薬の開発に使用されています。
科学的研究の応用
PG 01037 dihydrochloride has several scientific research applications:
Chemistry: It is used as a probe to study the selectivity and binding affinity of dopamine D3 receptors.
Biology: The compound is utilized in research to understand the role of dopamine D3 receptors in various biological processes.
Industry: The compound is used in the development of new drugs targeting dopamine receptors.
作用機序
PG 01037 塩酸塩は、ドーパミンD3受容体に選択的に結合し、ドーパミンの作用を阻害することで効果を発揮します。 この拮抗作用は、異常な不随意運動を減らし、薬物誘発行動を弱めるのに役立ちます 。関与する分子標的は、主にドーパミンD3受容体であり、影響を受ける経路には、ドーパミンシグナル伝達に関連する経路が含まれます。
類似化合物との比較
PG 01037 塩酸塩は、ドーパミンD3受容体に対する高い選択性によって独特です。類似の化合物には、以下が含まれます。
N-{4-[4-(2,3-ジクロロフェニル)ピペラジン-1-イル]ブチル}アリールカルボキサミド: これらの化合物もドーパミンD3受容体を標的としていますが、選択性プロファイルが異なる場合があります.
その他のドーパミン受容体拮抗薬: ラクロプライドやハロペリドールなどの化合物はドーパミン受容体を標的としていますが、PG 01037 塩酸塩と比較してドーパミンD3受容体に対する選択性が低い.
特性
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675599-62-9 | |
Record name | PG-01037 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PG-01037 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。